N~4~-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-fluorophenyl and 1-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Morpholin-4-yl Ethyl Group: This step may involve the use of alkylation reactions where the morpholine ring is introduced via a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring typically yields N-oxides, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[3,4-d]pyrimidine derivatives.
Biology
Biologically, N4-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is investigated for its potential as a kinase inhibitor, which could make it useful in cancer research and treatment.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine
Uniqueness
What sets N4-(4-fluorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine apart is its specific substitution pattern and the presence of both fluorophenyl and morpholin-4-yl ethyl groups. These structural features contribute to its unique binding properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24FN7O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)27-21-20-16-26-31(19-4-2-1-3-5-19)22(20)29-23(28-21)25-10-11-30-12-14-32-15-13-30/h1-9,16H,10-15H2,(H2,25,27,28,29) |
InChI Key |
GAYTZVSEEIXOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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